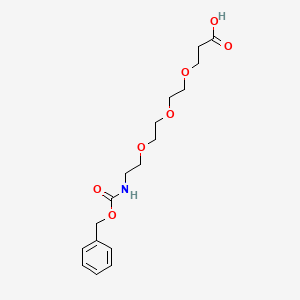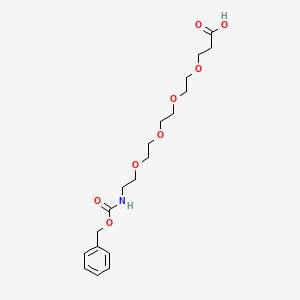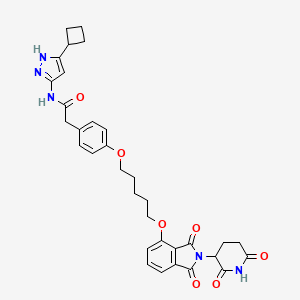
Cdk9-Protac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PROTAC CDK9-Degrader-1 ist ein Proteolyse-Targeting-Chimäre (PROTAC), das entwickelt wurde, um die Cyclin-abhängige Kinase 9 (CDK9) selektiv abzubauen. Diese Verbindung ist ein heterobifunktionales Molekül, das einen Liganden für CDK9 mit einem Liganden für eine E3-Ubiquitin-Ligase verbindet und die Ubiquitinierung und anschließende proteasomale Degradation von CDK9 erleichtert . CDK9 ist ein wichtiges Enzym, das an der Regulation der Transkriptionselongation beteiligt ist und an verschiedenen Krebsarten beteiligt ist .
Wissenschaftliche Forschungsanwendungen
PROTAC CDK9 Degrader-1 has a wide range of scientific research applications, including:
Cancer research: Used to study the role of CDK9 in cancer and to develop potential therapeutic strategies.
Transcription regulation: Investigating the role of CDK9 in transcription elongation and its impact on gene expression.
Drug discovery: Serving as a tool for the development of new drugs targeting CDK9 and other related pathways.
Biological studies: Understanding the mechanisms of protein degradation and the ubiquitin-proteasome system.
Wirkmechanismus
Target of Action
Cdk9-Protac primarily targets Cyclin-dependent kinase 9 (CDK9) . CDK9 is a member of the cyclin-dependent protein kinase family and plays a crucial role in the transcriptional elongation of several target genes . It is ubiquitously expressed and contributes to various malignancies such as pancreatic, prostate, and breast cancers .
Mode of Action
This compound operates through a mechanism known as Proteolysis Targeting Chimeras (PROTACs) . PROTACs are an emerging drug discovery strategy where the degrader can specifically recognize the target protein through indirect linkage with ubiquitin ligases, ultimately eliminating the target protein through the ubiquitination degradation system . In the case of this compound, it forms a ternary complex with the target protein (CDK9) and E3-ligase, making two distinct small molecule–protein interactions .
Biochemical Pathways
CDK9, along with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which regulates transcription elongation by phosphorylating the carbon-terminal domain (CTD) of RNA polymerase II (Pol II) . This compound selectively degrades CDK9, thereby affecting the transcriptional elongation of several target genes .
Pharmacokinetics
Protacs, in general, are known for their ability to induce in vitro and in vivo degradation of their target protein with high selectivity . This can effectively reduce the dose-limiting toxicity of small molecule drugs .
Result of Action
The action of this compound leads to a decrease in CDK9 levels and a significant increase in apoptosis . It has been found to display profound inhibitory activity in certain cell lines, with less effect in others . Notably, it also exerts antitumoral effects on cells with secondary resistance to classical drugs used in HER2-positive cases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that PROTACs have been shown to offer unique strategies for targeting pathologic proteins located on the cell membrane and in the extracellular space .
Zukünftige Richtungen
The development of CDK inhibitors remains a high challenge due to selectivity and off-target dose limiting toxicities. Consequently, novel approaches need to be considered to address the development of CDK inhibitors . The recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .
Biochemische Analyse
Biochemical Properties
Cdk9-protac interacts with CDK9, a protein that is ubiquitously expressed and contributes to a variety of malignancies such as pancreatic, prostate, and breast cancers . The interaction between this compound and CDK9 leads to the proteasomal degradation of CDK9 .
Cellular Effects
In HCT116 cells, this compound selectively degrades CDK9 while sparing other CDK family members . This selective degradation of CDK9 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the binding of this PROTAC to CDK9, leading to the recruitment of the E3 ubiquitin ligase cereblon, which then ubiquitinates CDK9 . This ubiquitination signals for the proteasomal degradation of CDK9 .
Temporal Effects in Laboratory Settings
The effects of this compound on CDK9 degradation in HCT116 cells have been observed to be dose-dependent
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, where it interacts with the E3 ubiquitin ligase cereblon to mediate the ubiquitination and subsequent degradation of CDK9 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PROTAC CDK9-Degrader-1 beinhaltet die Konjugation eines CDK9-Liganden mit einem Cereblon-Liganden über einen Linker. Der Syntheseweg umfasst typischerweise:
Synthese des CDK9-Liganden: Dies beinhaltet die Herstellung eines kleinen Molekülinhibitors, der spezifisch an CDK9 bindet.
Synthese des Cereblon-Liganden: Dies beinhaltet die Herstellung eines Moleküls, das an die Cereblon-E3-Ubiquitin-Ligase bindet.
Linker-Anbindung: Der CDK9-Ligand und der Cereblon-Ligand werden über einen Linker miteinander verbunden, wodurch das endgültige PROTAC-Molekül entsteht.
Industrielle Produktionsverfahren
Die industrielle Produktion von PROTAC CDK9-Degrader-1 würde die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören:
Batch-Synthese: Durchführung der Synthese in großen Reaktoren mit präziser Steuerung von Temperatur, Druck und Reaktionszeit.
Reinigung: Anwendung von Techniken wie Chromatographie zur Reinigung des Endprodukts.
Qualitätskontrolle: Gewährleistung, dass das Produkt die geforderten Spezifikationen durch strenge Tests erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
PROTAC CDK9-Degrader-1 unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Ubiquitinierung: Die primäre Reaktion, bei der der PROTAC den Transfer von Ubiquitin-Molekülen an CDK9 erleichtert und es für den Abbau markiert.
Bindungsinteraktionen: Die Bindung des PROTAC sowohl an CDK9 als auch an die E3-Ubiquitin-Ligase.
Häufige Reagenzien und Bedingungen
Reagenzien: Häufige Reagenzien sind der CDK9-Ligand, der Cereblon-Ligand und das Linker-Molekül.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus der Reaktion von PROTAC CDK9-Degrader-1 gebildet wird, ist das ubiquitinierte CDK9, das anschließend durch das Proteasom abgebaut wird .
Wissenschaftliche Forschungsanwendungen
PROTAC CDK9-Degrader-1 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Krebsforschung: Verwendung zur Untersuchung der Rolle von CDK9 bei Krebs und zur Entwicklung potenzieller therapeutischer Strategien.
Transkriptionsregulation: Untersuchung der Rolle von CDK9 bei der Transkriptionselongation und seiner Auswirkungen auf die Genexpression.
Arzneimittelentwicklung: Dient als Werkzeug für die Entwicklung neuer Medikamente, die auf CDK9 und andere verwandte Pfade abzielen.
Biologische Studien: Verständnis der Mechanismen des Proteinabbaus und des Ubiquitin-Proteasom-Systems.
Wirkmechanismus
PROTAC CDK9-Degrader-1 übt seine Wirkung aus, indem es den Abbau von CDK9 durch das Ubiquitin-Proteasom-System induziert. Der Mechanismus beinhaltet:
Bindung an CDK9: Der CDK9-Ligandenanteil des PROTAC bindet an CDK9.
Rekrutierung der E3-Ubiquitin-Ligase: Der Cereblon-Ligandenanteil bindet an die Cereblon-E3-Ubiquitin-Ligase.
Ubiquitinierung: Der PROTAC erleichtert den Transfer von Ubiquitin-Molekülen an CDK9.
Proteasomaler Abbau: Das ubiquitinierte CDK9 wird vom Proteasom erkannt und abgebaut
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
PROTAC CDK2/9-Degrader-1: Ein dualer Degrader für CDK2 und CDK9, der in der Prostatakrebsforschung verwendet wird.
Kleine makrozyklische CDK9-Degrader: Entworfen für den selektiven Abbau von CDK9 mit verbesserter Selektivität.
Einzigartigkeit
PROTAC CDK9-Degrader-1 ist einzigartig in seinem selektiven Abbau von CDK9, wobei andere Mitglieder der CDK-Familie geschont werden. Diese Spezifität macht es zu einem wertvollen Werkzeug zur Untersuchung von CDK9-bezogenen Pfaden und zur Entwicklung gezielter Therapien .
Eigenschaften
IUPAC Name |
N-(5-cyclobutyl-1H-pyrazol-3-yl)-2-[4-[5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentoxy]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O7/c39-28-15-14-25(31(41)35-28)38-32(42)23-8-5-9-26(30(23)33(38)43)45-17-3-1-2-16-44-22-12-10-20(11-13-22)18-29(40)34-27-19-24(36-37-27)21-6-4-7-21/h5,8-13,19,21,25H,1-4,6-7,14-18H2,(H,35,39,41)(H2,34,36,37,40) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEHIDWONYOKOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NN2)NC(=O)CC3=CC=C(C=C3)OCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
613.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes targeting CDK9 with PROTAC technology an attractive approach for cancer treatment?
A1: CDK9, a cyclin-dependent kinase, plays a crucial role in regulating transcription, particularly for genes involved in cell proliferation like MYC. [, ] Inhibiting CDK9 kinase activity has shown promise, but often triggers compensatory mechanisms that limit its effectiveness. [] PROTACs, or proteolysis-targeting chimeras, offer an alternative approach by inducing targeted degradation of CDK9. Studies have shown that CDK9 degradation is more effective than inhibition at disrupting the MYC transcriptional network, likely due to the elimination of both CDK9's enzymatic and scaffolding functions. [] This enhanced disruption of MYC-driven transcriptional programs makes CDK9 PROTACs promising candidates for cancer therapy. []
Q2: How do CDK9 PROTACs impact cancer cells compared to traditional CDK9 inhibitors?
A2: CDK9 PROTACs, like THAL-SNS-032, demonstrate potent antitumor activity, particularly in HER2-positive breast cancer cells. [] While traditional CDK9 inhibitors like SNS032 primarily block CDK9 activity, PROTACs induce degradation of the entire CDK9-cyclin T1 complex, leading to more effective suppression of downstream signaling pathways, including those driven by the androgen receptor (AR) and MYC. [] This enhanced suppression translates to stronger anti-proliferative and pro-apoptotic effects compared to traditional inhibitors. [] For instance, LL-K9-3, a CDK9 PROTAC, exhibited greater efficacy in reducing AR and MYC expression and inhibiting their target gene transcription compared to both SNS032 and a monomeric CDK9 PROTAC. []
Q3: Have any resistance mechanisms been observed with CDK9 PROTACs?
A3: While CDK9 PROTACs show great promise, research has identified potential resistance mechanisms. One study identified the multidrug resistance ABCB1 gene as a strong resistance marker for the CDK9 PROTAC KI-CDK9d-32. [] This suggests that cells overexpressing ABCB1, a drug efflux pump, might be less susceptible to KI-CDK9d-32 treatment. Further investigation into resistance mechanisms is crucial for optimizing CDK9 PROTAC development and patient selection in clinical settings.
Q4: What are the current limitations and future directions for CDK9 PROTAC research?
A4: While promising, CDK9 PROTACs face challenges, particularly regarding toxicity. Studies with THAL-SNS-032 revealed an inverse therapeutic index, indicating a narrow window between therapeutic doses and those causing toxicity. [] The observed toxicity was primarily attributed to off-target effects on the gastrointestinal epithelium. [] Future research should focus on developing more selective CDK9 PROTACs with improved safety profiles. Additionally, exploring targeted delivery strategies to minimize off-target effects and enhance efficacy specifically in tumor cells is crucial for clinical translation. [] Furthermore, deeper understanding of resistance mechanisms and identification of predictive biomarkers will be critical for optimizing patient selection and maximizing therapeutic benefit.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

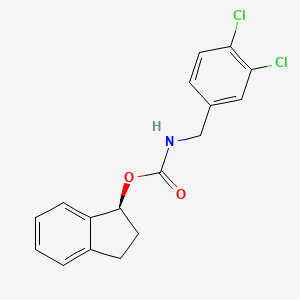

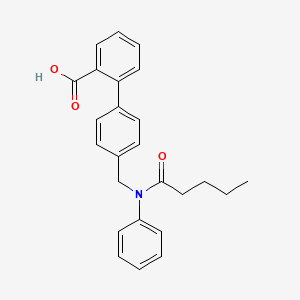

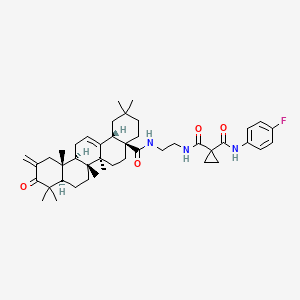
![prop-2-enyl [5-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] carbonate](/img/structure/B606505.png)
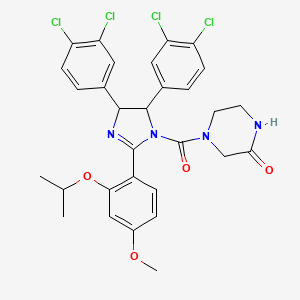
![Methyl 3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-[(4-carbamimidoylpiperazin-1-yl)methyl]benzoate](/img/structure/B606510.png)
![Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate](/img/structure/B606511.png)


